molecular formula C19H17ClN2O3S B2391467 2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862795-82-2

2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Cat. No. B2391467
CAS RN: 862795-82-2
M. Wt: 388.87
InChI Key: XWRVCHQTZXXMPN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antiviral and Antimicrobial Activities

Research into the synthesis of sulfonamide derivatives, including those related to the structure of interest, has shown potential applications in antiviral and antimicrobial activities. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed compounds with anti-tobacco mosaic virus activity, highlighting the potential for antiviral applications of sulfonamide-based compounds (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity, further underscoring the relevance of oxazol-amine derivatives in developing antimicrobial agents (K. Mehta, 2016).

Potential in Corrosion Inhibition

Investigations into thiazole and thiadiazole derivatives for the inhibition of iron corrosion have employed quantum chemical parameters and molecular dynamics simulations. These studies provide a basis for understanding how compounds with similar structural features, including the presence of chlorophenyl and sulfonamide groups, may serve as effective corrosion inhibitors (S. Kaya et al., 2016).

Insights from Synthetic Methodologies

Synthetic approaches to extended oxazoles and their reactions have demonstrated the versatility of phenylsulfonylmethyl-oxazoles as scaffolds for further chemical elaboration. These methodologies are pertinent for designing and synthesizing compounds with complex structures, including those similar to the compound of interest (Pravin Patil & F. A. Luzzio, 2016).

Fluorescent Molecular Probes

The development of fluorescent molecular probes using diphenyloxazoles, which share a structural motif with the compound , showcases the potential application of these compounds in biological sensing and imaging. The study of solvatochromic dyes based on oxazole derivatives highlights the importance of structural features like the sulfonyl group for the design of sensitive and versatile probes (Z. Diwu et al., 1997).

properties

IUPAC Name

2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-3-12-21-18-19(26(23,24)14-10-8-13(2)9-11-14)22-17(25-18)15-6-4-5-7-16(15)20/h3-11,21H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRVCHQTZXXMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

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